molecular formula C19H22ClN3O B4881875 1-(2-chloroisonicotinoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine

1-(2-chloroisonicotinoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine

Cat. No. B4881875
M. Wt: 343.8 g/mol
InChI Key: OXKZQQAKJOGENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloroisonicotinoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CINPA1 and has been found to have a selective action on a specific type of ion channel, which makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

CINPA1 acts as a potent and selective inhibitor of the TRPC5 ion channel, which is involved in the regulation of calcium signaling in cells. By inhibiting this ion channel, CINPA1 can modulate cellular calcium levels, which can have various physiological effects.
Biochemical and Physiological Effects:
CINPA1 has been found to have various biochemical and physiological effects, including the modulation of calcium signaling in cells, the regulation of synaptic plasticity, and the reduction of neuropathic pain. It has also been shown to have neuroprotective effects in animal models of ischemic stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CINPA1 in lab experiments is its selective action on the TRPC5 ion channel, which can help researchers study the role of this ion channel in various diseases. However, one of the limitations of using CINPA1 is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on CINPA1, including the development of more potent and selective TRPC5 inhibitors, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Furthermore, the use of CINPA1 in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Scientific Research Applications

CINPA1 has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and ischemic stroke. It has been found to have a selective action on the TRPC5 ion channel, which is involved in the regulation of calcium signaling and has been implicated in the pathogenesis of various diseases.

properties

IUPAC Name

(2-chloropyridin-4-yl)-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-13-5-6-16(10-14(13)2)22-17-4-3-9-23(12-17)19(24)15-7-8-21-18(20)11-15/h5-8,10-11,17,22H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKZQQAKJOGENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=NC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroisonicotinoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloroisonicotinoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine
Reactant of Route 2
Reactant of Route 2
1-(2-chloroisonicotinoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine
Reactant of Route 3
Reactant of Route 3
1-(2-chloroisonicotinoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine
Reactant of Route 4
Reactant of Route 4
1-(2-chloroisonicotinoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine
Reactant of Route 5
Reactant of Route 5
1-(2-chloroisonicotinoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine
Reactant of Route 6
Reactant of Route 6
1-(2-chloroisonicotinoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.